molecular formula C24H25N3O4S2 B14973116 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane

1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane

Cat. No.: B14973116
M. Wt: 483.6 g/mol
InChI Key: NKODYJZXDRVEMD-UHFFFAOYSA-N
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Description

1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane is a complex organic compound featuring a unique combination of functional groups, including a benzofuran, oxadiazole, and azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of the oxadiazole ring via cyclization of appropriate precursors.
  • Sulfonylation to attach the sulfonyl group.
  • Formation of the azepane ring through cyclization or ring expansion reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong acids or bases, and appropriate solvents.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products may include partially or fully reduced oxadiazole derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]piperidine
  • 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine

Uniqueness: 1-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]azepane is unique due to the presence of the azepane ring, which imparts distinct physicochemical properties and potential biological activities compared to its analogs with different ring systems.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H25N3O4S2/c1-16-20-15-19(33(28,29)27-13-5-3-4-6-14-27)11-12-21(20)30-22(16)24-25-23(26-31-24)17-7-9-18(32-2)10-8-17/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

NKODYJZXDRVEMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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